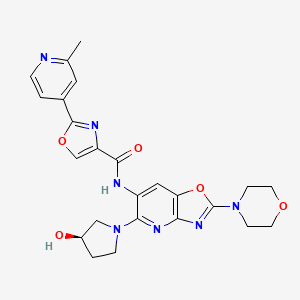

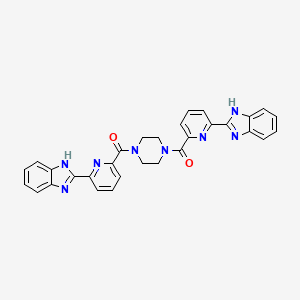

Methanone, 1,1'-(1,4-piperazinediyl)bis(1-(6-(1H-benzimidazol-2-yl)-2-pyridinyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

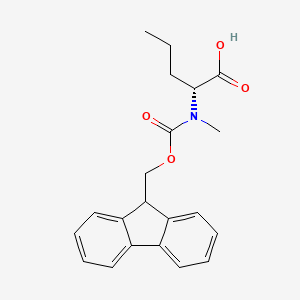

Methanone, 1,1'-(1,4-piperazinediyl)bis(1-(6-(1H-benzimidazol-2-yl)-2-pyridinyl)- is a useful research compound. Its molecular formula is C30H24N8O2 and its molecular weight is 528.6. The purity is usually 95%.

BenchChem offers high-quality Methanone, 1,1'-(1,4-piperazinediyl)bis(1-(6-(1H-benzimidazol-2-yl)-2-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone, 1,1'-(1,4-piperazinediyl)bis(1-(6-(1H-benzimidazol-2-yl)-2-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Preparation Methods and Structural Analysis :

- A study by Miranda et al. (2009) reports a new preparation method for bis-(1H-benzimidazol-2-yl)-methanone using Fe(II)/O2 in ethanol–water and hydrogen peroxide in acetic acid. The products were characterized using various spectroscopic methods and X-ray crystallography, revealing insights into the compound's conformational dynamics (Miranda et al., 2009).

Antimicrobial Activity :

- Research by Patel et al. (2011) explored the synthesis of new pyridine derivatives, including compounds related to Methanone, for antimicrobial applications. These compounds displayed variable and modest activity against bacteria and fungi (Patel et al., 2011).

Synthesis of Thieno[2,3-b]-Thiophene Derivatives :

- Mabkhot et al. (2010) described the synthesis of derivatives incorporating a thieno-[2,3-b]thiophene moiety using Methanone-based compounds. This process highlights the versatility of Methanone in synthesizing complex organic structures (Mabkhot et al., 2010).

Regioselective Synthesis and Computational Studies :

- Sanad et al. (2021) conducted a study on bis(enaminone) linked to benzofuran units via a piperazine spacer, derived from Methanone. The study involved regioselective synthesis and theoretical calculations, demonstrating the compound's utility in complex organic syntheses (Sanad et al., 2021).

Cobalt-Catalyzed Formation of C-C Bonds :

- Ferraro et al. (2019) synthesized bis(benzotriazol-1-yl)phenylmethane and bis(benzotriazol-1-yl)pyridin-2-ylmethane, starting from Methanone. This study highlights the role of Methanone in cobalt-catalyzed reactions to form carbon-carbon bonds (Ferraro et al., 2019).

Molecular Interaction Studies :

- A 2002 study by Shim et al. explored the molecular interaction of a compound structurally related to Methanone with the CB1 cannabinoid receptor. This research provides insights into the potential biomedical applications of such compounds (Shim et al., 2002).

Synthesis and Structural Exploration :

- Research by Prasad et al. (2018) involved the synthesis of a novel compound related to Methanone, characterized for its antiproliferative activity and analyzed through various spectroscopic methods and X-ray diffraction studies (Prasad et al., 2018).

Histamine H(4) Receptor Antagonists :

- A study by Terzioğlu et al. (2004) identified compounds related to Methanone as histamine H(4) receptor antagonists, highlighting its potential in developing new therapeutic agents (Terzioğlu et al., 2004).

Synthesis of New Coordination Polymers :

- Sun et al. (2022) synthesized a novel three-dimensional CdII coordination polymer using a compound structurally related to Methanone. The polymer displayed selective sensing for Fe3+ ions and photocatalytic activity (Sun et al., 2022).

作用機序

Target of Action

BT-11, also known as Piperazine-1,4-diylbis((6-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)methanone), primarily targets the lanthionine synthetase C-like 2 (LANCL2) pathway . This pathway plays a crucial role in the immunoregulatory process . The compound also targets CD25+ FOXP3+ CD4+ T cells , increasing their presence locally within the colon .

Mode of Action

BT-11 interacts with its targets by activating the LANCL2 pathway and modulating the interactions between immunological and metabolic signals in immune cells . This creates a favorable regulatory microenvironment in the gut, decreasing the production of key inflammatory mediators and increasing anti-inflammatory markers in regulatory T cells (Tregs) within the site of inflammation .

Biochemical Pathways

The activation of the LANCL2 pathway by BT-11 results in regulatory effects at the intersection of immunity and metabolism . LANCL2 modulates the plasticity between Th17 and regulatory T cells (Tregs), favoring the stability and suppressive capacity of Tregs . BT-11 enhances the IL-2/STAT5 signaling axis to induce the differentiation and stability of CD25+ FOXP3+ cells in the gastrointestinal mucosa to support immunoregulation and immunological tolerance in IBD .

Pharmacokinetics

BT-11 is orally active and gut-restricted . The mean fecal concentrations of BT-11 increase linearly with increasing oral doses . Analysis of plasma pharmacokinetics indicates that maximum systemic concentrations are approximately 1/6000th of observed concentrations in feces and the distal gastrointestinal tract .

Result of Action

The activation of the LANCL2 pathway by BT-11 leads to a decrease in the production of key inflammatory mediators and an increase in anti-inflammatory markers in regulatory T cells (Tregs) within the site of inflammation . This results in the amelioration of inflammatory bowel disease (IBD) symptoms . Clinical trials have shown that BT-11 induced placebo-adjusted clinical remission rates of up to 11.5% at week 12 .

Action Environment

The action of BT-11 is influenced by the gut environment, where it is restricted . The compound’s efficacy is maintained even in the absence of IL-10, suggesting that the regulatory T cell (Treg)–related elements of suppression are cell contact–mediated . When pd-1 is inhibited, both in vitro and in vivo, the efficacy of bt-11 is reduced .

特性

IUPAC Name |

[4-[6-(1H-benzimidazol-2-yl)pyridine-2-carbonyl]piperazin-1-yl]-[6-(1H-benzimidazol-2-yl)pyridin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N8O2/c39-29(25-13-5-11-23(31-25)27-33-19-7-1-2-8-20(19)34-27)37-15-17-38(18-16-37)30(40)26-14-6-12-24(32-26)28-35-21-9-3-4-10-22(21)36-28/h1-14H,15-18H2,(H,33,34)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHWZNBAQIGPOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC(=N2)C3=NC4=CC=CC=C4N3)C(=O)C5=CC=CC(=N5)C6=NC7=CC=CC=C7N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1912399-75-7 |

Source

|

| Record name | BT-11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912399757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMILANCOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Y49H6YY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。